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For Researchers, Scientists, and Drug Development Professionals

Abstract
Umbelliprenin, a naturally occurring sesquiterpene coumarin, has garnered significant interest

in the scientific community for its diverse pharmacological activities. Found primarily in plants of

the Ferula genus, this compound presents a unique chemical architecture that underpins its

biological effects. This technical guide provides a comprehensive overview of the chemical

structure and stereochemistry of Umbelliprenin, details the experimental methodologies for its

characterization, and explores its interaction with key cellular signaling pathways. All

quantitative data is summarized for clarity, and logical relationships are visualized using

Graphviz diagrams to facilitate a deeper understanding for researchers and professionals in

drug development.

Chemical Structure and Properties
Umbelliprenin is classified as a sesquiterpene coumarin, a class of natural products

characterized by a coumarin nucleus linked to a fifteen-carbon sesquiterpene moiety. The

fundamental structure consists of a 7-hydroxycoumarin (umbelliferone) core, where the

hydroxyl group is ether-linked to a farnesyl group.

IUPAC Name and Formula
IUPAC Name: 7-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]chromen-2-one[1]
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Chemical Formula: C₂₄H₃₀O₃[1]

Molecular Weight: 366.49 g/mol [2][3]

Core Structural Features
The molecule can be deconstructed into two primary components:

Coumarin Core: A benzopyran-2-one structure, which is a common scaffold in many

bioactive natural products.

Farnesyl Side Chain: A 15-carbon isoprenoid chain attached to the 7-position of the

coumarin core via an ether linkage. This lipophilic side chain is crucial for the molecule's

ability to traverse cellular membranes and interact with various biological targets.[1]

The chemical structure of Umbelliprenin is depicted below:
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Figure 1: Chemical Structure of Umbelliprenin.

Physicochemical Properties
A summary of the key physicochemical properties of Umbelliprenin is provided in the table

below.

Property Value Reference

Molecular Formula C₂₄H₃₀O₃ [1]

Molecular Weight 366.49 g/mol [2][3]

Appearance White powder [3]

Purity (typical) ≥95.0% (HPLC) [3]

Storage Temperature -20°C [3]
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Stereochemistry
The stereochemistry of Umbelliprenin is a critical aspect that influences its biological activity.

While the molecule is achiral, the geometry of the double bonds within the farnesyl side chain

is specifically defined.

Double Bond Geometry
The IUPAC name, 7-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]chromen-2-one, explicitly

denotes the stereochemistry of the double bonds at positions 2 and 6 of the farnesyl chain as

being in the E (entgegen) configuration. This trans- a trans-configuration is a key structural

feature.

Chirality
Despite the presence of double bonds with defined stereochemistry, Umbelliprenin is an

achiral molecule. This is because it lacks any stereocenters (chiral carbons), and it possesses

a plane of symmetry that renders it superimposable on its mirror image.

Stereochemical Features of Umbelliprenin
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Figure 2: Key Stereochemical Aspects of Umbelliprenin.

Experimental Protocols for Structural Elucidation
The structural elucidation of Umbelliprenin relies on a combination of spectroscopic

techniques. While detailed experimental protocols for the original isolation and characterization

are not readily available in the reviewed literature, a representative protocol for the analysis of

a sesquiterpene coumarin using modern analytical methods is provided below.
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Representative Protocol for Spectroscopic Analysis
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed chemical structure of

organic molecules. A comprehensive NMR analysis of a sesquiterpene coumarin like

Umbelliprenin would involve a suite of 1D and 2D experiments.

Sample Preparation: 5-10 mg of the purified compound is dissolved in 0.5 mL of a

deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire

the data.

1D NMR Experiments:

¹H NMR: Provides information about the number and chemical environment of protons.

¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer): Reveal the

number and types of carbon atoms (CH₃, CH₂, CH, and quaternary carbons).

2D NMR Experiments:

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin

system, helping to trace out the connectivity of the carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and

carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons

and carbons that are two or three bonds apart, which is crucial for connecting different

spin systems and establishing the overall structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial

proximity of protons, which can help to determine the stereochemistry of double bonds.
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NMR Experiment Typical Parameters Information Obtained

¹H NMR
400 MHz, CDCl₃, 32 scans,

1.0 s relaxation delay

Proton chemical shifts,

multiplicities, and coupling

constants.

¹³C NMR
100 MHz, CDCl₃, 1024 scans,

2.0 s relaxation delay

Carbon chemical shifts and

types.

COSY
400 MHz, CDCl₃, 2 scans, 256

increments

¹H-¹H spin-spin coupling

networks.

HSQC
400 MHz, CDCl₃, 2 scans, 256

increments
Direct ¹H-¹³C correlations.

HMBC
400 MHz, CDCl₃, 4 scans, 256

increments

Long-range ¹H-¹³C correlations

(2-3 bonds).

3.1.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition

of a molecule, as well as its fragmentation pattern, which can aid in structural elucidation.

Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-

of-Flight) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., ESI -

Electrospray Ionization).

Experimental Parameters:

Ionization Mode: Positive ion mode is typically used for coumarins.

Full Scan MS: To determine the accurate mass of the molecular ion ([M+H]⁺) and confirm

the elemental formula.

Tandem MS (MS/MS): The molecular ion is isolated and fragmented to generate a

characteristic fragmentation pattern. This pattern can be used to identify structural motifs

within the molecule. For Umbelliprenin, fragmentation would likely involve cleavage of the

ether linkage and fragmentation of the farnesyl chain.
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MS Experiment Typical Parameters Information Obtained

Full Scan MS
ESI positive mode, mass range

100-1000 m/z

Accurate mass of the

molecular ion and elemental

composition.

Tandem MS (MS/MS)
Collision-induced dissociation

(CID), collision energy ramp

Fragmentation pattern for

structural confirmation.

3.1.3. High-Performance Liquid Chromatography (HPLC)

HPLC is used for the purification and quantification of Umbelliprenin.

Instrumentation: An HPLC system equipped with a UV detector.

Chromatographic Conditions:

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

Mobile Phase: A gradient of acetonitrile and water is commonly used.

Detection: UV detection at a wavelength where the coumarin chromophore absorbs

strongly (around 320 nm).

HPLC Parameter Typical Value

Column C18 reverse-phase

Mobile Phase Acetonitrile/Water gradient

Flow Rate 1.0 mL/min

Detection Wavelength ~320 nm

Modulation of Cellular Signaling Pathways
Umbelliprenin exerts its biological effects by modulating a number of key cellular signaling

pathways that are often dysregulated in diseases such as cancer and inflammation. The

interplay of these pathways is complex and represents a key area of ongoing research.
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Signaling Pathways Modulated by Umbelliprenin
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Figure 3: Overview of Signaling Pathways Modulated by Umbelliprenin.

The anticancer and anti-inflammatory effects of Umbelliprenin are, in part, attributed to its

ability to interfere with these signaling cascades. For instance, inhibition of the Wnt and

PI3K/Akt/ERK pathways can lead to decreased cell proliferation and angiogenesis, while

modulation of NF-κB and FoxO3 can influence inflammation and apoptosis.

Conclusion
Umbelliprenin is a fascinating natural product with a well-defined chemical structure and

stereochemistry. Its biological activities are intrinsically linked to its molecular architecture,

particularly the presence of the (2E,6E)-farnesyl side chain. The continued investigation of its

interactions with cellular signaling pathways holds significant promise for the development of

new therapeutic agents. This guide provides a foundational understanding of the key chemical

and biological aspects of Umbelliprenin to aid researchers and drug development

professionals in their future endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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scientists and researchers to drive progress in science
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